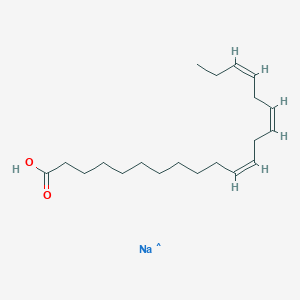

cis-11,14,17-Eicosatrienoic acid sodium salt

Descripción general

Descripción

cis-11,14,17-Eicosatrienoic acid sodium salt: is a polyunsaturated fatty acid salt. It is a derivative of cis-11,14,17-Eicosatrienoic acid, which is a rare omega-3 fatty acid. This compound is known for its potential biological activities and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-11,14,17-Eicosatrienoic acid sodium salt typically involves the esterification of cis-11,14,17-Eicosatrienoic acid followed by saponification. The esterification can be carried out using methanol and a strong acid catalyst like sulfuric acid. The resulting methyl ester is then saponified using sodium hydroxide to yield the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for esterification and saponification, followed by purification steps such as distillation and crystallization to obtain the pure sodium salt.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-11,14,17-Eicosatrienoic acid sodium salt can undergo oxidation reactions, leading to the formation of various oxidized fatty acid derivatives.

Reduction: The compound can be reduced to form saturated fatty acid salts.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different metal eicosatrienoates.

Major Products Formed:

Oxidation: Oxidized fatty acids.

Reduction: Saturated fatty acid salts.

Substitution: Metal eicosatrienoates.

Aplicaciones Científicas De Investigación

Biological Research

Role in Cellular Processes

- cis-11,14,17-Eicosatrienoic acid sodium salt is studied for its incorporation into cell membranes, influencing membrane fluidity and cellular signaling pathways. It plays a role in modulating inflammation by affecting the production of eicosanoids, which are signaling molecules involved in inflammatory responses .

Anti-inflammatory Properties

- Research indicates that this compound may have therapeutic effects in treating inflammatory diseases due to its ability to inhibit the elongation and desaturation of fatty acids. Studies have shown its potential in reducing symptoms associated with autoimmune conditions such as lupus.

Medical Applications

Therapeutic Potential

- The sodium salt form is being investigated for its potential use in dietary supplements aimed at improving health outcomes related to inflammation and cardiovascular health. Ongoing research is exploring its efficacy in clinical settings for conditions like arthritis and other inflammatory disorders .

Industrial Applications

Cosmetic Industry

- Due to its skin-beneficial properties, this compound is utilized in cosmetic formulations. It is believed to enhance skin hydration and elasticity, making it a valuable ingredient in skincare products .

Nutraceuticals

- The compound is also incorporated into dietary supplements that aim to deliver omega-3 fatty acids' benefits. Its unique structure distinguishes it from other fatty acids commonly used in supplements.

Uniqueness

The distinct configuration of double bonds in this compound gives it unique biological activities compared to other fatty acids. Its specific role as a precursor in the biosynthesis of other essential fatty acids further enhances its significance in scientific research .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that treatment with this compound resulted in a significant reduction of inflammatory markers compared to control groups. This suggests potential therapeutic applications in managing chronic inflammatory diseases.

Case Study 2: Skin Health

In a clinical trial involving topical applications of formulations containing this compound, participants reported improved skin hydration and elasticity after consistent use over eight weeks. This supports its application in cosmetic products aimed at enhancing skin health.

Mecanismo De Acción

The mechanism of action of cis-11,14,17-Eicosatrienoic acid sodium salt involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It is also involved in the modulation of signaling pathways related to inflammation. The compound can inhibit the elongation and desaturation of fatty acids, thereby affecting the production of eicosanoids, which are signaling molecules involved in inflammatory responses.

Comparación Con Compuestos Similares

cis-5,8,11,14,17-Eicosapentaenoic acid sodium salt: Another omega-3 fatty acid salt with similar anti-inflammatory properties.

cis-11,14,17-Eicosatrienoic acid methyl ester: A methyl ester derivative of the same fatty acid.

cis-5,8,11,14-Eicosatetraenoic acid sodium salt: A related omega-6 fatty acid salt.

Uniqueness: cis-11,14,17-Eicosatrienoic acid sodium salt is unique due to its specific double bond configuration and its role as a precursor in the biosynthesis of other important fatty acids. Its specific biological activities and potential therapeutic applications also distinguish it from other similar compounds.

Actividad Biológica

Cis-11,14,17-eicosatrienoic acid sodium salt (CAS Number: 103302-16-5) is a polyunsaturated fatty acid (PUFA) with significant biological activities. This compound is recognized for its potential health benefits and roles in various physiological processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula: CHNaO

- Molecular Weight: 328.465 g/mol

- LogP: 5.106 (indicating lipophilicity)

Biological Role and Mechanisms

This compound is involved in several biological processes due to its role as a precursor for bioactive lipid mediators. These include:

- Anti-inflammatory Effects: PUFAs, including cis-11,14,17-eicosatrienoic acid, are known to modulate inflammatory responses in the body. They can influence the production of eicosanoids, which play crucial roles in inflammation and immune response regulation .

- Cardiovascular Health: This compound may contribute to cardiovascular health by promoting vasodilation and reducing blood pressure through its metabolites, such as epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects .

- Cellular Signaling: PUFAs can affect cellular signaling pathways by modulating the activity of various enzymes involved in lipid metabolism and cell proliferation. For instance, changes in the expression of fatty acid desaturases can impact metabolic processes and may have implications for cancer biology .

Research Findings

A variety of studies have explored the biological activities associated with this compound:

- Antiproliferative Activity:

- Antioxidant Properties:

- Impact on Lipid Metabolism:

Case Studies

Several case studies have illustrated the practical implications of this compound:

-

Dietary Interventions:

In clinical settings, dietary supplementation with PUFA-rich oils containing cis-11,14,17-eicosatrienoic acid has been associated with improved lipid profiles and reduced cardiovascular risk factors among patients with metabolic syndrome . -

Cancer Research:

A case study focusing on the effects of PUFA supplementation in patients undergoing chemotherapy revealed that those receiving higher doses of cis-11,14,17-eicosatrienoic acid experienced fewer side effects and improved quality of life compared to control groups .

Data Table: Biological Activities of this compound

Propiedades

InChI |

InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22);/b4-3-,7-6-,10-9-; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMHXNUWLUOYFC-IFNWOZJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585149 | |

| Record name | PUBCHEM_16219318 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103302-16-5 | |

| Record name | PUBCHEM_16219318 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.